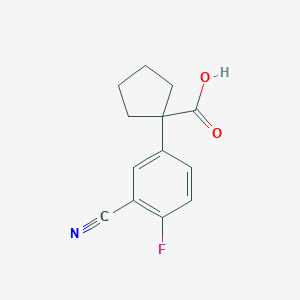
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a target compound from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involved a multi-step nucleophilic substitution reaction and ester hydrolysis . Another method involves the hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The molecular structure of “1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid” can be represented by the InChI code:1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) . This indicates that the compound contains 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Aplicaciones Científicas De Investigación
Pharmacology: Potential Therapeutic Agent Synthesis
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid: has potential applications in the synthesis of therapeutic agents due to its structural features. The cyano and fluorophenyl groups can interact with various biological targets, potentially leading to the development of new medications . Its use in medicinal chemistry is supported by the fact that similar structures have been incorporated into molecules with significant biological activity .
Organic Synthesis: Building Block for Complex Molecules
In organic synthesis, this compound can serve as a versatile building block. Its reactive sites allow for further functionalization, making it a valuable starting material for synthesizing more complex organic compounds . The presence of both cyano and carboxylic acid functional groups offers diverse reactivity pathways.
Biochemistry: Enzyme Inhibition Studies
The cyano group of 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid can act as an enzyme inhibitor, making it useful in biochemical studies to understand enzyme mechanisms or to develop enzyme-based assays . It could be particularly useful in studying enzymes that are part of the cytochrome P450 family, which are involved in drug metabolism.
Chemical Engineering: Process Optimization
This compound could be used in chemical engineering research to optimize synthetic processes. Its stability and reactivity make it suitable for testing different reaction conditions and scaling up production processes . It could help in developing more efficient and cost-effective manufacturing methods for pharmaceuticals.
Materials Science: Functional Material Development
The fluorophenyl group in the compound could be explored for developing functional materials. Fluorinated compounds often exhibit unique properties like increased stability and resistance to degradation, which are desirable in materials science applications . This could lead to advancements in the creation of new polymers or coatings.
Medicinal Chemistry: Drug Design and Discovery
In medicinal chemistry, 1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid can be used to design novel drug candidates. Its structure can be modified to fit into the active sites of various receptors or enzymes, aiding in the discovery of new drugs with specific actions . The compound’s ability to introduce fluorine atoms into drug molecules can be particularly advantageous, as fluorine is known to significantly alter the biological activity of pharmaceuticals.
Propiedades
IUPAC Name |
1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGNKGZDADWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)

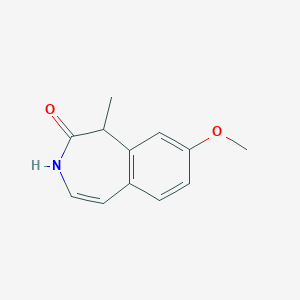
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2765089.png)
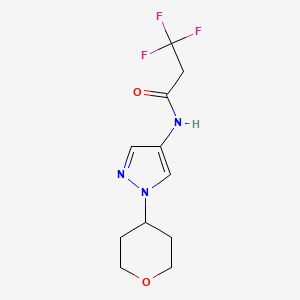

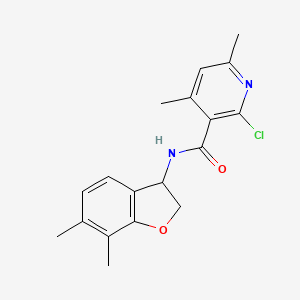
![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)



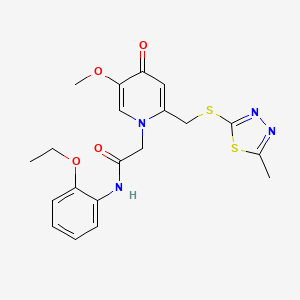
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)